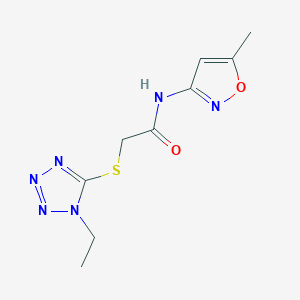
2-(1-Ethyl-1H-tetrazol-5-ylsulfanyl)-N-(5-methyl-isoxazol-3-yl)-acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Ethyl-1H-tetrazol-5-ylsulfanyl)-N-(5-methyl-isoxazol-3-yl)-acetamide is a synthetic organic compound that features a tetrazole ring, a sulfanyl group, and an isoxazole ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethyl-1H-tetrazol-5-ylsulfanyl)-N-(5-methyl-isoxazol-3-yl)-acetamide typically involves multiple steps:
Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.
Introduction of the Sulfanyl Group: The tetrazole can be further reacted with an alkyl halide to introduce the sulfanyl group.
Formation of the Isoxazole Ring: This can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Coupling Reactions: The final step involves coupling the tetrazole-sulfanyl intermediate with the isoxazole derivative under suitable conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, particularly at the 5-position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Alkyl halides, sodium azide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Alkylated tetrazoles.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Compounds with tetrazole rings are often used as ligands in coordination chemistry.
Material Science: Isoxazole derivatives are used in the development of new materials with unique properties.
Biology
Enzyme Inhibition: Tetrazole-containing compounds can act as enzyme inhibitors.
Antimicrobial Activity: Isoxazole derivatives have shown potential as antimicrobial agents.
Medicine
Drug Development: The unique structure of this compound makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
Agriculture: Isoxazole derivatives are used in the development of agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-(1-Ethyl-1H-tetrazol-5-ylsulfanyl)-N-(5-methyl-isoxazol-3-yl)-acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, inhibiting or modulating their activity. The tetrazole ring can mimic carboxylate groups, allowing it to bind to active sites of enzymes.
Comparación Con Compuestos Similares
Similar Compounds
2-(1-Methyl-1H-tetrazol-5-ylsulfanyl)-N-(5-methyl-isoxazol-3-yl)-acetamide: Similar structure but with a methyl group instead of an ethyl group.
2-(1-Ethyl-1H-tetrazol-5-ylsulfanyl)-N-(5-chloro-isoxazol-3-yl)-acetamide: Similar structure but with a chloro group instead of a methyl group.
Uniqueness
The presence of both the tetrazole and isoxazole rings in 2-(1-Ethyl-1H-tetrazol-5-ylsulfanyl)-N-(5-methyl-isoxazol-3-yl)-acetamide provides a unique combination of chemical properties, making it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H12N6O2S |
|---|---|
Peso molecular |
268.30 g/mol |
Nombre IUPAC |
2-(1-ethyltetrazol-5-yl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
InChI |
InChI=1S/C9H12N6O2S/c1-3-15-9(11-13-14-15)18-5-8(16)10-7-4-6(2)17-12-7/h4H,3,5H2,1-2H3,(H,10,12,16) |
Clave InChI |
LBBJXWHEGQNGHJ-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=NN=N1)SCC(=O)NC2=NOC(=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


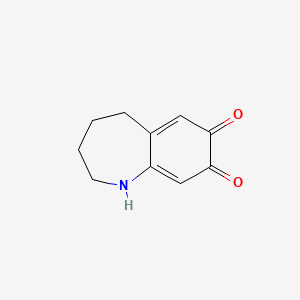
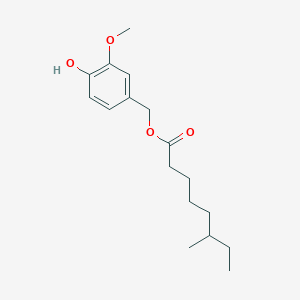
![3-(4-{(1E)-N-[(1S)-1-Phenylethyl]ethanimidoyl}phenoxy)propan-1-ol](/img/structure/B12594044.png)
![4-({[4'-(Trifluoromethyl)[1,1'-biphenyl]-3-yl]methyl}sulfanyl)aniline](/img/structure/B12594045.png)
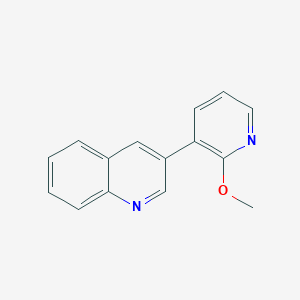
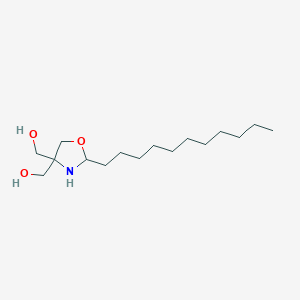
![N-(8,8a-Dihydrocyclopenta[i][1,3,5,7,2,4,6,8]tetrathiatetrazecin-2-yl)-3-methylbenzamide](/img/structure/B12594078.png)
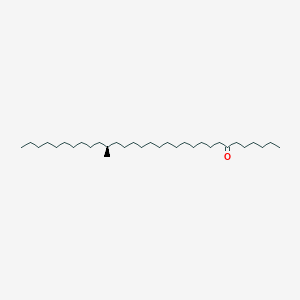
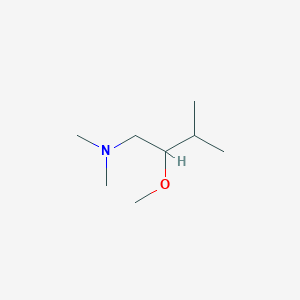
![4-{4-[Methyl(propyl)amino]butyl}benzene-1,2-diol](/img/structure/B12594086.png)
![3H-Imidazo[4,5-c]quinoline, 2-cyclohexyl-, 5-oxide](/img/structure/B12594087.png)
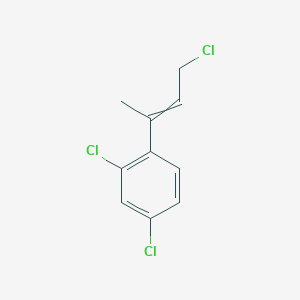
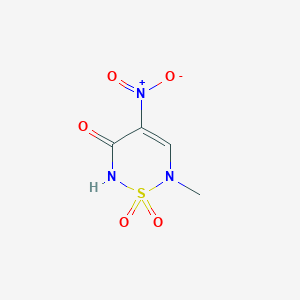
![[4-(4-Fluorophenyl)azepan-4-yl]acetic acid](/img/structure/B12594111.png)
